molecular formula C14H18N4O2 B2752273 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide; acetic acid CAS No. 1909314-25-5

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide; acetic acid

Cat. No. B2752273
CAS RN: 1909314-25-5
M. Wt: 274.324
InChI Key: YIHZOIYSEDYIOR-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide , also known as (3,5-dimethylpyrazol-1-yl)methylbenzene , is a multidentate ligand with potential applications in coordination chemistry and catalysis. Its structure consists of a central benzene ring attached to three (L1) or six (L2) identical arms of (3,5-dimethylpyrazol-1-ylmethyl) groups. These ligands exhibit π-excess aromatic heterocycles, flat and rigid structures, and thermal stability .


Synthesis Analysis

The synthesis of these ligands involves an alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF. The resulting ligands have been characterized by 1H-NMR , 13C-NMR , and IR spectroscopy . Additionally, the crystalline structure of one compound was determined by single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide reveals its polydentate nature, with multiple binding sites for metal ions. The ligand’s geometry plays a crucial role in its reactivity and coordination properties .


Chemical Reactions Analysis

The ligand forms in situ complexes with metal ions, which have been investigated for their catecholase activity . These complexes can oxidize catechol substrates, and factors such as molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence catalytic activities. For instance, the complex L1/Cu(CH3COO)2 exhibits high activity in the oxidation of catechol to its corresponding quinone .


Physical And Chemical Properties Analysis

  • CAS Number : 16034-49-4

Mechanism of Action

The exact mechanism of action for this ligand and its complexes in catalysis remains an area of ongoing research. Further studies are needed to elucidate the step-by-step processes involved in the oxidation reactions and the role of ligand-metal interactions .

Future Directions

  • Structural Variations : Study other derivatives and crystal structures to expand our understanding of their properties .

properties

IUPAC Name

acetic acid;4-(3,5-dimethylpyrazol-1-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.C2H4O2/c1-8-7-9(2)16(15-8)11-5-3-10(4-6-11)12(13)14;1-2(3)4/h3-7H,1-2H3,(H3,13,14);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHZOIYSEDYIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=N)N)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide; acetic acid

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